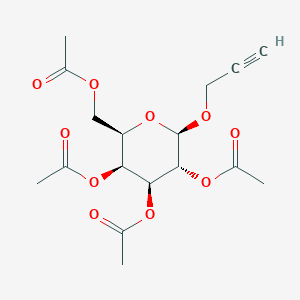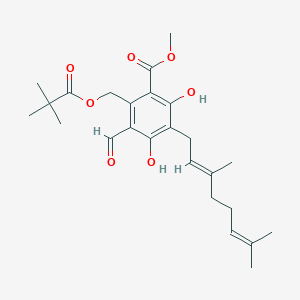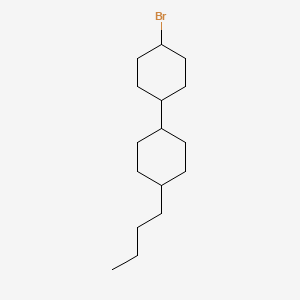![molecular formula C22H26N2O2S B11829669 N-[(3aR,4R)-6-methyl-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11829669.png)
N-[(3aR,4R)-6-methyl-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3aR,4R)-6-metil-3a-prop-2-enil-1,2,3,4-tetrahidropirrolo[1,2-a]indol-4-il]-4-metilbencenosulfonamida es un compuesto orgánico complejo con una estructura única que combina un núcleo de tetrahidropirroloindol con un grupo bencenosulfonamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(3aR,4R)-6-metil-3a-prop-2-enil-1,2,3,4-tetrahidropirrolo[1,2-a]indol-4-il]-4-metilbencenosulfonamida típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Un enfoque común es la anulación deshidrogenativa oxidativa [3 + 2] catalizada por cobre de oximas con α-amino cetonas . Este método permite la formación del núcleo de tetrahidropirroloindol a través de una serie de reacciones oxidativas y de anulación.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la ampliación de la ruta sintética descrita anteriormente, con optimizaciones para mejorar el rendimiento y reducir los costos. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación para garantizar la alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(3aR,4R)-6-metil-3a-prop-2-enil-1,2,3,4-tetrahidropirrolo[1,2-a]indol-4-il]-4-metilbencenosulfonamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales dentro de la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas y solventes que facilitan las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
N-[(3aR,4R)-6-metil-3a-prop-2-enil-1,2,3,4-tetrahidropirrolo[1,2-a]indol-4-il]-4-metilbencenosulfonamida tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones y vías biológicas.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual N-[(3aR,4R)-6-metil-3a-prop-2-enil-1,2,3,4-tetrahidropirrolo[1,2-a]indol-4-il]-4-metilbencenosulfonamida ejerce sus efectos implica interacciones con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en varios procesos biológicos. La estructura del compuesto le permite unirse a estas dianas y modular su actividad, lo que lleva a los efectos deseados.
Propiedades
Fórmula molecular |
C22H26N2O2S |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
N-[(3aR,4R)-6-methyl-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H26N2O2S/c1-4-12-22-13-5-14-24(22)20-11-8-17(3)15-19(20)21(22)23-27(25,26)18-9-6-16(2)7-10-18/h4,6-11,15,21,23H,1,5,12-14H2,2-3H3/t21-,22+/m1/s1 |
Clave InChI |
LHTNCPXPKLJDFK-YADHBBJMSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2C3=C(C=CC(=C3)C)N4[C@]2(CCC4)CC=C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2C3=C(C=CC(=C3)C)N4C2(CCC4)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11829599.png)
![6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11829607.png)

![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone](/img/structure/B11829614.png)
![6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11829621.png)

![N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11829632.png)
![(E)-tert-butyl (4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B11829637.png)

![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)


![1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11829676.png)
